Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-
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Overview
Description
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- is an organic compound with the molecular formula C13H17NO. It consists of a cyclohexanone ring substituted with a 2-(4-pyridinyl)ethyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and pyridine, making it useful in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-(4-pyridinyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitric acid in sulfuric acid at low temperatures for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the pyridine ring can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity . Additionally, the compound may affect cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
2-(4-Pyridinyl)ethylamine: A compound with a similar structure but lacking the cyclohexanone moiety.
Uniqueness
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- is unique due to its combination of cyclohexanone and pyridine structures, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industry .
Properties
CAS No. |
28487-17-4 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(2-pyridin-4-ylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c15-13-4-2-1-3-12(13)6-5-11-7-9-14-10-8-11/h7-10,12H,1-6H2 |
InChI Key |
ZFJZMLITADDWGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCC2=CC=NC=C2 |
Origin of Product |
United States |
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